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Compound of Interest

Compound Name:
4,4-Difluoropentane-1-sulfonyl

chloride

CAS No.: 2126162-13-6

Cat. No.: B2562332

Get Quote

CAS: 2126162-13-6 | Formula: C5H9ClF2O2S | Role: Fluorinated Building Block

Executive Summary
4,4-Difluoropentane-1-sulfonyl chloride is a specialized reagent used to introduce the

lipophilic, metabolically stable 4,4-difluoropentyl motif into sulfonamides and sulfones. Unlike

SuFEx reagents (sulfonyl fluorides), this molecule is a highly reactive electrophile. Its 19F NMR

signature serves as a critical, non-interfering "passive tag" for monitoring reaction progress and

verifying structural integrity in complex mixtures.

Part 1: The Spectral Signature
Unlike sulfonyl fluorides, which exhibit a diagnostic signal at +30 to +65 ppm, 4,4-
difluoropentane-1-sulfonyl chloride possesses a gem-difluoro group located deep within the

aliphatic chain. This results in a distinct upfield shift.
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Signal Source
Chemical Shift (δ,
ppm)

Multiplicity

Coupling
Constants (

)

-CF₂- (Position 4) -90.5 ± 2.0 ppm Multiplet (m)

-SO₂Cl (Sulfonyl) Silent N/A N/A (No Fluorine)

Note on Assignment: The chemical shift is estimated based on high-fidelity structural analogs,

specifically (4,4-difluoropentyl)benzene (

-90.5 ppm) and 3,3-difluorobutyl tosylate (

-100.5 ppm). The distance of the sulfonyl chloride group (4 bonds away) renders its

inductive deshielding effect on the fluorine atoms negligible.

Spectral Comparison with Alternatives
Distinguishing this reagent from common fluorinated alternatives is crucial to avoid

misidentification.

Reagent Class 19F Shift Range Diagnostic Feature

4,4-Difluoropentane-1-SO₂Cl -90 to -102 ppm
Upfield Multiplet. Stable "tag"

unaffected by SO₂ chemistry.

Pentane-1-sulfonyl Fluoride +40 to +65 ppm

Downfield Singlet/Triplet.

Signal disappears upon

reaction.

Trifluoromethyl (-CF₃) Analogs -60 to -80 ppm

Strong Singlet. Sharp, intense

peak; distinct from -CF₂-

multiplets.
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Part 2: Comparative Performance
This section evaluates the reagent's utility in drug discovery workflows compared to non-

fluorinated and "active fluorine" alternatives.

1. Lipophilicity & Metabolic Stability (Bioisosterism)
The 4,4-difluoro motif functions as a "lipophilicity modulator." It mitigates the metabolic liability

of the terminal methyl group (preventing

-oxidation) without the drastic polarity shift seen with polar groups.

Vs. Pentane-1-sulfonyl chloride (Non-fluorinated): The difluoro analog exhibits a lower LogP

(approx. 0.3–0.5 units lower) due to the polarity of the C-F bonds, improving solubility while

maintaining hydrophobic interactions.

Vs. Terminal Trifluoromethyl (-CF₃): The gem-difluoro group (-CF₂-) is less lipophilic than a -

CF₃ group, offering a "middle ground" for fine-tuning physicochemical properties.

2. Reactivity Profile (Chloride vs. Fluoride)
Chloride (This Product): High reactivity. Reacts rapidly with amines, alcohols, and

nucleophiles under mild basic conditions. Moisture Sensitive.

Fluoride (SuFEx Analog): Kinetic stability. Requires activation (Ca²⁺ or silyl ethers) to react.

Ideal for chemical biology but less efficient for standard parallel synthesis.

Part 3: Experimental Protocols
Protocol A: 19F NMR Sample Preparation & Acquisition
Use this protocol to verify reagent purity before synthesis.

Solvent: Dissolve 10–15 mg of sulfonyl chloride in 0.6 mL CDCl₃ (anhydrous).

Why: Chloroform is non-nucleophilic. Avoid MeOH or DMSO, which can cause

solvolysis/heating.

Internal Standard: Add 10 µL of
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-Trifluorotoluene (

-63.7 ppm) or Fluorobenzene (

-113.1 ppm).

Parameters:

Pulse Sequence:zgF19 (standard 19F pulse).

Relaxation Delay (D1): Set to 3.0 s (Fluorines in aliphatic chains have slower relaxation;

ensure quantitative integration).

Scans (NS): 16–32 scans are sufficient due to high 19F sensitivity.

Processing: Apply exponential multiplication (LB = 1.0 Hz) to resolve the multiplet structure.

Protocol B: Reaction Monitoring (Sulfonamide Synthesis)
Objective: Track conversion of the sulfonyl chloride to sulfonamide.

Setup: Mix 4,4-difluoropentane-1-sulfonyl chloride (1.0 eq) with Amine (1.2 eq) and

DIPEA (2.0 eq) in DCM.

Monitoring: Aliquot 50 µL into an NMR tube + 0.5 mL CDCl₃.

Observation:

19F NMR: The signal at ~-90.5 ppm will remain largely unchanged in shift but may

broaden slightly. This confirms the 4,4-difluoropentyl chain is intact.

1H NMR: Monitor the disappearance of the triplet at ~3.6 ppm (-CH₂-SO₂Cl) and

appearance of ~3.0 ppm (-CH₂-SO₂NH-).

Part 4: Visualization of Workflow
The following diagram illustrates the decision logic for selecting this reagent and the analytical

workflow for validating the reaction product.
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Target Design:
Lipophilic Side Chain Select Reagent

Pentane-1-SO2Cl
(High LogP, Metabolic Liability)Standard

4,4-Difluoropentane-1-SO2Cl
(Modulated LogP, Blocked Oxidation)

Optimized

Sulfonamide Coupling
(R-NH2, Base, DCM) 19F NMR Analysis

Signal: ~ -90.5 ppm
(Intact CF2 Chain)

Success

Signal: Silent/New Peaks
(Degradation/Defluorination)

Failure

Click to download full resolution via product page

Caption: Workflow for selecting 4,4-difluoropentane-1-sulfonyl chloride and validating its

incorporation via 19F NMR.

References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F

bond. Chemical Society Reviews. Link

Linclau, B., et al. (2018). A Systematic Investigation of Lipophilicity Modulation by Aliphatic

Fluorination Motifs. Journal of Medicinal Chemistry. Link

BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: Analytical

Techniques.Link

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of

Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

PubChem. (2025).[1] 4,4-Difluoropentane-1-sulfonyl chloride (Compound Summary).

National Library of Medicine. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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